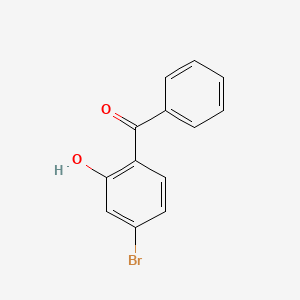
(r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is a chemical compound that features a silyl ether protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether. The reaction conditions are generally mild, and the protecting group is introduced selectively to the primary hydroxyl group .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The silyl ether group is generally resistant to oxidation, but the hydroxyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the silyl ether group, typically using fluoride sources such as tetrabutylammonium fluoride (TBAF).
Substitution: The silyl ether group can be substituted by other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the silyl ether group.
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield the deprotected alcohol.
科学的研究の応用
(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol exerts its effects is primarily through the protection of hydroxyl groups. The silyl ether group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group under various reaction conditions. This stability allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group .
類似化合物との比較
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ether
- Triisopropylsilyl (TIPS) ether
- Trimethylsilyl (TMS) ether
Uniqueness
(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This increased stability is attributed to the steric bulk provided by the tert-butyl and diphenyl groups surrounding the silicon atom . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
特性
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2Si/c1-17(15-21)16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,21H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZUJVWXCWFVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)


![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)






![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)
